
5-Hydroxy-2-nitrobenzonitrile
Overview
Description
5-Hydroxy-2-nitrobenzonitrile (CAS: 13589-74-7) is an aromatic compound with the molecular formula C₇H₄N₂O₃. Its structure features a hydroxyl (-OH) group at position 5, a nitro (-NO₂) group at position 2, and a nitrile (-CN) group at position 1 on the benzene ring. This arrangement of functional groups confers unique physicochemical properties, including strong hydrogen-bonding capacity (via the hydroxyl group) and electron-withdrawing effects (via the nitro and nitrile groups), which influence its reactivity and applications .
Synthesis:
The compound can be synthesized from 5-hydroxy-2-nitrobenzaldehyde through acylation or substitution reactions. For example, in a reaction with pivaloyl chloride and acetonitrile, 5-hydroxy-2-nitrobenzaldehyde undergoes esterification to form derivatives like 5-pivaloyloxy-2-nitrobenzaldehyde, demonstrating the reactivity of its hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrobenzonitrile typically involves nitration and subsequent cyanation of hydroxybenzenes. One common method includes the nitration of 5-hydroxybenzonitrile using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Amino-2-nitrobenzonitrile.
Substitution: 5-Alkoxy-2-nitrobenzonitrile, 5-Acyl-2-nitrobenzonitrile.
Oxidation: 5-Nitro-2-cyanobenzaldehyde.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
5-Hydroxy-2-nitrobenzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, enabling the production of more complex molecules. For instance, it can undergo reduction to form 5-amino-2-nitrobenzonitrile or be involved in nucleophilic substitution reactions to create ethers and esters.
Synthesis Methods:
The compound can be synthesized through nitration of 5-hydroxybenzonitrile using nitric acid in the presence of sulfuric acid. This method requires careful control of temperature to ensure selective nitro group placement. Additionally, green chemistry approaches are being explored to enhance yield while minimizing environmental impact, such as using ionic liquids as solvents.
Biological Research Applications
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. These compounds can interact with biological molecules, which may lead to the development of new therapeutic agents. Studies have shown that certain derivatives can inhibit specific enzymes or intercalate with nucleic acids, affecting gene expression and cellular functions .
Case Study - Anthelmintic Activity:
A notable application is in veterinary medicine, where related compounds have demonstrated anthelmintic properties against nematode infections in domestic animals. For example, 3-iodo-4-hydroxy-5-nitrobenzonitrile has been shown to effectively treat helminth infestations without significant toxicity, highlighting the potential for similar derivatives of this compound in this area .
Industrial Applications
Dyes and Pigments:
In industry, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. The compound's ability to form stable complexes makes it suitable for various applications in materials science.
Polymer Production:
The compound also finds use in synthesizing polymers where its functional groups can be incorporated into polymer chains, enhancing material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
DNA/RNA: It can intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
The following table and analysis compare 5-hydroxy-2-nitrobenzonitrile with four structurally related benzonitrile derivatives:
Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The nitro (-NO₂) group in this compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to 5-methoxy-2-nitrobenzonitrile (methoxy is electron-donating) . Hydrogen Bonding: The hydroxyl group in this compound facilitates intramolecular hydrogen bonding with the nitrile group, similar to 5-bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N interactions (O⋯N distance: ~2.8 Å) .
Synthetic Utility :
- 5-Bromo-2-hydroxybenzonitrile : Used in cobalt-catalyzed nitrile synthesis and photochemical reactions due to bromine’s leaving-group capability .
- 5-Methoxy-2-nitrobenzonitrile : The methoxy group enhances solubility in organic solvents, favoring its use in coupling reactions for agrochemicals .
Physicochemical Properties
- Solubility : Nitro and nitrile groups reduce solubility in polar solvents compared to methoxy-substituted analogs .
Research Findings and Data
Hydrogen-Bonding Behavior (Crystallography)
- 5-Bromo-2-hydroxybenzonitrile : Forms O–H⋯N hydrogen bonds (angle: 170–175°; distance: 2.805–2.810 Å), stabilizing its crystal lattice .
- This compound : Expected to exhibit similar hydrogen-bonding patterns, though nitro groups may introduce steric hindrance affecting crystal packing.
Reactivity in Substitution Reactions
- The nitro group in this compound directs electrophilic attacks to meta/para positions, whereas bromine in 5-bromo-2-hydroxybenzonitrile facilitates nucleophilic aromatic substitution .
Biological Activity
5-Hydroxy-2-nitrobenzonitrile (CAS No. 13589-74-7) is an aromatic compound characterized by a hydroxyl (-OH) group and a nitro (-NO₂) group attached to a benzene ring, with the molecular formula C₇H₄N₂O₃. This compound has garnered attention in medicinal chemistry and organic synthesis due to its reactive functional groups, which can participate in various chemical reactions and biological activities.
The structural formula of this compound reveals a complex interaction of functional groups that influence its chemical behavior:
- Molecular Weight : Approximately 164.12 g/mol
- Solubility : Varies; reported solubility includes 0.408 mg/ml and 8.59 mg/ml in different conditions.
- Functional Groups : Hydroxyl, nitro, and nitrile, which contribute to its reactivity and potential biological interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing nitro groups have shown enhanced antibacterial and antifungal activities. A study on pyrimidine derivatives demonstrated that those with nitro groups displayed superior activity against various bacterial strains compared to their non-nitro counterparts .
Cytotoxic Effects
The cytotoxic potential of this compound has been explored in various studies. Preliminary findings suggest that the compound may induce cell death in certain cancer cell lines, although further research is necessary to fully elucidate its mechanisms of action and efficacy .
Interaction with Biological Targets
This compound has been noted for its ability to interact with multiple biological targets, potentially influencing pathways related to inflammation and infection. Its reactivity allows it to act as both a nucleophile and electrophile, making it versatile in synthetic applications aimed at developing novel therapeutic agents .
Synthesis and Testing of Derivatives
A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Study on Antimicrobial Activity : A series of synthesized compounds based on this compound were tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising activity, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that some derivatives led to significant cytotoxic effects, highlighting the compound's potential as an anticancer agent .
Data Table: Comparison of Biological Activities
Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | Moderate inhibition |
Derivative A | Antifungal | Candida albicans | High inhibition |
Derivative B | Cytotoxic | HeLa (cervical cancer) | Significant cell death |
Derivative C | Cytotoxic | MCF-7 (breast cancer) | Moderate cell death |
Q & A
Q. What are the common synthetic routes for 5-Hydroxy-2-nitrobenzonitrile, and how can reaction conditions be optimized?
Basic Research Question
this compound can be synthesized via nitrile group introduction into a pre-functionalized aromatic ring. A typical approach involves:
- Nucleophilic aromatic substitution : Starting from 5-hydroxy-2-nitrohalobenzene derivatives (e.g., bromo or chloro), reacting with cyanide sources (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF .
- Oxidative cyanation : Using Pd-catalyzed cross-coupling or metal-free conditions with nitro groups acting as directing groups. Optimize temperature (80–120°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to minimize side reactions .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
Advanced Research Question
Contradictions between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. To resolve discrepancies:
- Cross-validation : Compare experimental NMR (¹H, ¹³C, DEPT) with computed spectra (DFT or molecular dynamics simulations) .
- XRD refinement : Use programs like SHELXL for high-resolution structure determination, accounting for hydrogen bonding and nitro-group torsion angles .
- Variable-temperature NMR : Probe dynamic effects in solution, such as tautomerism between nitro and hydroxyl groups .
Q. What are the best practices for characterizing crystallinity and purity of this compound?
Basic Research Question
- X-ray diffraction (XRD) : Single-crystal XRD is ideal for confirming molecular geometry. Use synchrotron sources for weakly diffracting crystals .
- Thermal analysis : DSC/TGA can detect polymorphs or decomposition events.
- HPLC-MS : Quantify purity (>95%) and identify trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the electronic nature of the nitro and nitrile groups influence the reactivity of this compound?
Advanced Research Question
The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to the hydroxyl group. The nitrile group (-CN) further polarizes the aromatic ring, enhancing susceptibility to nucleophilic attack. Key reactivity pathways include:
- Reductive functionalization : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂, enabling further derivatization (e.g., amide coupling) .
- Cyano-group transformation : Hydrolysis to carboxylic acids (under acidic conditions) or conversion to tetrazoles via [2+3] cycloaddition with NaN₃ .
Q. What strategies mitigate crystallographic challenges (e.g., twinning, poor resolution) in this compound derivatives?
Advanced Research Question
- Crystal growth optimization : Use slow evaporation in mixed solvents (e.g., MeOH/CHCl₃) to improve crystal quality .
- Data processing : Employ SHELXD for twin-law identification and SHELXL for refinement with restraints on bond lengths/angles .
- High-pressure cooling : Reduce thermal motion artifacts by collecting data at 100 K .
Q. What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency measures : Eyewash stations and safety showers must be accessible. Monitor for respiratory irritation due to nitro-group decomposition .
Q. How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases) .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data from assays like MIC (microbial inhibition) or cytotoxicity .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What environmental considerations apply to this compound in lab-scale research?
Basic Research Question
- Waste disposal : Collect in sealed containers labeled for halogenated/nitro waste. Avoid aqueous discharge due to potential ecotoxicity .
- Biodegradation studies : Use OECD 301D shake-flask tests to assess microbial degradation under aerobic conditions.
Properties
IUPAC Name |
5-hydroxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDZYHBBWXCWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448646 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-74-7 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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